N-benzyl-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
N-benzyl-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a thiadiazole-based compound characterized by a 1,3,4-thiadiazole core substituted with a phenylacetamido group at position 5 and a thioether-linked acetamide moiety at position 2.
Properties
IUPAC Name |
N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S2/c24-16(11-14-7-3-1-4-8-14)21-18-22-23-19(27-18)26-13-17(25)20-12-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,20,25)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAJNDLMKPZJHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis of 5-(2-phenylacetamido)-1,3,4-thiadiazole
Reactants: : 2-phenylacetic acid, thiosemicarbazide
Reaction Conditions: : Condensation reaction under reflux conditions using a dehydrating agent like polyphosphoric acid.
Intermediate Formation: : Formation of thiadiazole ring structure.
Step 2: Formation of N-benzyl-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
Reactants: : 5-(2-phenylacetamido)-1,3,4-thiadiazole, benzyl chloride, 2-aminoethanethiol
Reaction Conditions: : Substitution reaction in the presence of a base (e.g., triethylamine) and an organic solvent (e.g., dichloromethane).
Industrial Production Methods:
The industrial production generally follows similar synthetic routes but on a larger scale with process optimizations to improve yield and purity. Continuous flow reactors may be utilized to maintain consistent reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : When exposed to oxidizing agents, the thioether group can be oxidized to form sulfoxide or sulfone derivatives.
Reduction: : The amide group can undergo reduction to yield the corresponding amine.
Substitution: : The benzyl group can be substituted under appropriate conditions with other substituents, depending on the desired derivative.
Common Reagents and Conditions:
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: : Lithium aluminum hydride, borane.
Substitution Reagents: : Alkyl halides, aryl halides under basic or catalytic conditions.
Major Products:
Oxidation Products: : Sulfoxide, sulfone derivatives.
Reduction Products: : Corresponding amine derivatives.
Substitution Products: : Substituted N-benzyl derivatives with varied functional groups.
Scientific Research Applications
Chemistry:
Synthesis of thiadiazole derivatives for chemical libraries.
Use as a starting material or intermediate in organic synthesis.
Biology:
Studies on its potential as an antibacterial or antifungal agent due to the bioactive thiadiazole moiety.
Exploration of its biological activity against various cell lines for cancer research.
Medicine:
Potential development as a therapeutic agent owing to its amide and thiadiazole functionalities which are present in several pharmacologically active compounds.
Investigation into its role as an enzyme inhibitor or receptor antagonist.
Industry:
Use in the development of new materials with specific electronic properties due to its conjugated system and functional groups.
Applications in the agricultural sector as a potential pesticide or herbicide.
Mechanism of Action
The compound's mechanism of action depends on its interaction with biological targets. The thiadiazole ring can intercalate with DNA, while the amide and thioether groups can interact with enzymes or receptors.
Molecular targets might include bacterial ribosomes, fungal cell membranes, or specific cancer cell receptors.
Pathways involved could include inhibition of DNA synthesis, disruption of cell wall integrity, or interference with cell signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, NO₂): Compounds like 5d and 3 show enhanced stability and biological activity due to increased electrophilicity .
- Lipophilic Substituents (e.g., benzyl, methylbenzyl): Improve membrane permeability, as seen in 5c and 5d .
- Extended Aromatic Systems (e.g., quinazoline in 15o ): Augment π-π stacking interactions, critical for anticancer activity .
Pharmacological Comparison
Anticancer Activity
Antimicrobial Activity
- 7c () : Fluorophenyl-substituted analog showed enhanced activity due to fluorine’s electronegativity .
Physicochemical Properties
*Estimated based on structural analogs.
Key Trends :
- Melting Points : Range from 160–267°C, influenced by substituent polarity and crystal packing .
Biological Activity
N-benzyl-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of increasing interest in medicinal chemistry, particularly due to its potential anticancer properties. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a thiadiazole ring , an acetamide functional group , and a benzyl moiety , which contribute to its unique biological properties. The molecular formula is , and it has a molecular weight of approximately 330.47 g/mol .
Biological Activity Overview
Research indicates that thiadiazole derivatives, including this compound, exhibit significant biological activities:
- Anticancer Activity : Thiadiazole derivatives have shown promising cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been reported to inhibit cell proliferation and induce apoptosis through interactions with critical cellular pathways such as tubulin polymerization and kinase inhibition .
Cytotoxicity Testing
In vitro studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. The following table summarizes key findings from various studies:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 0.28 | Cell cycle arrest at G2/M phase |
| This compound | HepG2 (Liver Cancer) | 9.6 | Induction of apoptosis via Bax/Bcl-2 ratio increase |
| Related Thiadiazole Derivative | HL-60 (Leukemia) | 9.6 | Down-regulation of MMP2 and VEGFA expression |
Note: IC50 values represent the concentration required to inhibit 50% of cell viability.
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Cell Cycle Arrest : Studies indicate that treatment with this compound leads to significant cell cycle arrest at the G2/M phase in cancer cells .
- Apoptosis Induction : Increased levels of pro-apoptotic proteins (such as Bax) and decreased levels of anti-apoptotic proteins (like Bcl-2) have been observed in treated cells .
- Inhibition of Key Proteins : The compound may interact with proteins involved in cancer progression, including kinases associated with cell proliferation and tubulin dynamics essential for mitosis .
Case Studies and Research Findings
Several research articles have documented the effectiveness of thiadiazole derivatives in preclinical models:
- Aliabadi et al. (2011) reported that a series of thiadiazole derivatives exhibited significant suppressive activity against human cancer cell lines including lung and ovarian cancers .
- Chhajed et al. (2014) synthesized various thiadiazole compounds and demonstrated their cytotoxic effects against multiple cancer types through structure–activity relationship studies .
- Recent Advances : A study published in 2020 highlighted the synthesis and evaluation of new thiadiazole-based compounds that displayed enhanced anticancer activity compared to previous generations of drugs.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-benzyl-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide?
- Methodological Answer : A common approach involves multi-step condensation and heterocyclization. For example, thiadiazole cores are synthesized via refluxing chloroacetamide derivatives with sodium azide in a toluene:water solvent system (8:2 ratio) for 5–7 hours, followed by purification via crystallization (ethanol) or ethyl acetate extraction . Subsequent thioether formation may employ benzyl thiols under basic conditions, monitored by TLC (hexane:ethyl acetate, 9:1) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies amide (C=O, ~1650–1670 cm⁻¹) and thiadiazole (C-S, ~1120–1130 cm⁻¹) functional groups .
- NMR : ¹H NMR distinguishes benzyl protons (δ 4.5–5.0 ppm for SCH₂) and acetamide methyl groups (δ 1.9–2.1 ppm) .
- Mass Spectrometry : Confirms molecular ion peaks (e.g., m/z 383.69 for a related trichloroacetamide derivative) .
- X-ray Diffraction : Resolves crystallographic ambiguities, such as confirming thiadiazole ring planarity and intermolecular hydrogen bonding .
Q. What biological activities are associated with 1,3,4-thiadiazole derivatives?
- Methodological Answer : Thiadiazoles exhibit broad bioactivity, including:
- Antibacterial : Inhibition of Staphylococcus aureus via disruption of cell wall synthesis .
- Enzyme Inhibition : Lipoxygenase and acetylcholinesterase inhibition through competitive binding at active sites .
- Anticancer : Apoptosis induction in cancer cell lines (e.g., MCF-7) via ROS generation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency for thiadiazole formation .
- Catalysis : Substoichiometric PTSA (p-toluenesulfonic acid) accelerates amide coupling .
- Purification : Gradient recrystallization (ethanol/water) removes unreacted azides, while column chromatography (silica gel, chloroform:acetone 3:1) isolates thioacetamide byproducts .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 15–20 minutes vs. 24 hours) for intermediates like 2-benzamidoacetic acid .
Q. How can contradictions in spectral data during structural elucidation be resolved?
- Methodological Answer :
- Co-Crystallization Studies : Co-crystals of intermediates (e.g., trichloroacetamide derivatives) enable X-ray confirmation of ambiguous NMR/IR signals .
- Isotopic Labeling : ¹³C-labeled acetamide groups clarify splitting patterns in crowded NMR regions .
- Computational Modeling : DFT calculations predict vibrational frequencies (IR) and chemical shifts (NMR) to validate experimental data .
Q. What strategies enhance the bioactivity of thiadiazole-based derivatives?
- Methodological Answer :
- Pharmacophore Hybridization : Fusion with benzothiazinone or pyrazole moieties improves antioxidant and anti-inflammatory profiles .
- Side-Chain Modulation : Introducing electron-withdrawing groups (e.g., nitro, chloro) at the benzyl position enhances lipoxygenase inhibition (IC₅₀ < 10 µM) .
- Prodrug Design : Esterification of acetamide side chains (e.g., ethyl 2-oxoacetate derivatives) increases bioavailability .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity data for similar compounds?
- Methodological Answer :
- Standardized Assays : Use uniform protocols (e.g., MIC for antibacterial studies, MTT for cytotoxicity) to minimize variability .
- Structure-Activity Relationship (SAR) Studies : Correlate substituent effects (e.g., para-nitro vs. meta-chloro) with activity trends .
- Meta-Analysis : Cross-reference datasets from peer-reviewed journals (e.g., Journal of Medicinal Chemistry) to identify consensus mechanisms .
Experimental Design Considerations
Q. What controls are essential in evaluating enzymatic inhibition by this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
